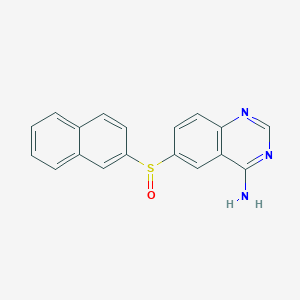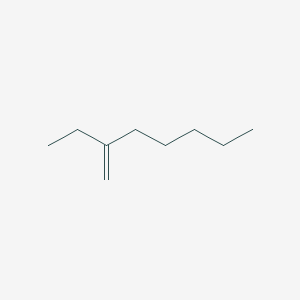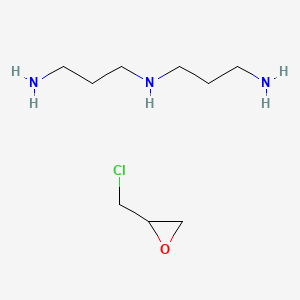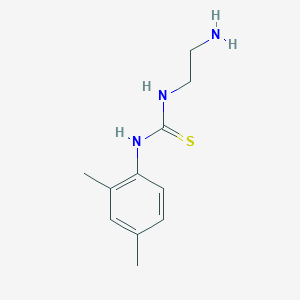
N-(2-Aminoethyl)-N'-(2,4-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiourea group bonded to a 2-aminoethyl group and a 2,4-dimethylphenyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminoethyl)-N’-phenylthiourea
- N-(2-Aminoethyl)-N’-(4-methylphenyl)thiourea
- N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea
Uniqueness
N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea is unique due to the presence of both the 2-aminoethyl group and the 2,4-dimethylphenyl group. These groups confer specific steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
52266-70-3 |
|---|---|
Formule moléculaire |
C11H17N3S |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-3-(2,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C11H17N3S/c1-8-3-4-10(9(2)7-8)14-11(15)13-6-5-12/h3-4,7H,5-6,12H2,1-2H3,(H2,13,14,15) |
Clé InChI |
CTVKQMCRKXMFCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=S)NCCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


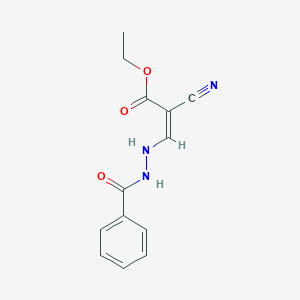
![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
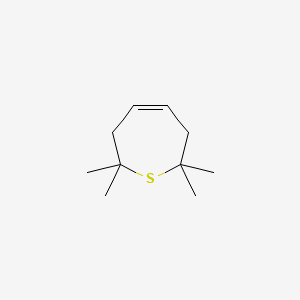
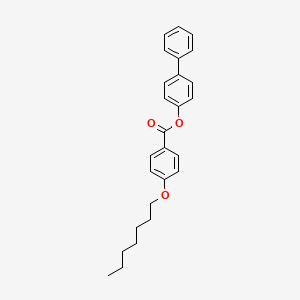
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)
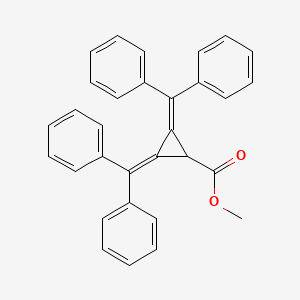


![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)

![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
